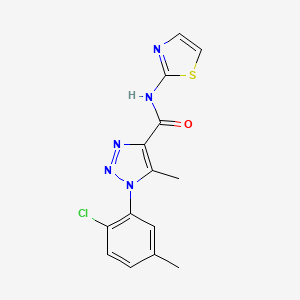

1-(2-chloro-5-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Descripción

1-(2-Chloro-5-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-chloro-5-methylphenyl group at position 1, a methyl group at position 5, and a carboxamide linker at position 4 connecting to a 1,3-thiazol-2-yl moiety. This structure combines pharmacologically relevant motifs: the triazole ring is known for hydrogen-bonding interactions, the thiazole ring enhances metabolic stability, and the chloro-methylphenyl group contributes to lipophilicity and target binding .

Propiedades

IUPAC Name |

1-(2-chloro-5-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5OS/c1-8-3-4-10(15)11(7-8)20-9(2)12(18-19-20)13(21)17-14-16-5-6-22-14/h3-7H,1-2H3,(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNOMUFCDBAKWMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

Introduction of the Thiazole Moiety: The thiazole ring is introduced via a condensation reaction between a thioamide and a haloketone.

Final Coupling: The final product is obtained by coupling the triazole and thiazole intermediates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process .

Análisis De Reacciones Químicas

Reactivity of the Triazole Ring

The 1,2,3-triazole core participates in cycloaddition and substitution reactions. Key findings include:

-

1,3-Dipolar Cycloaddition : Reacts with nitrile imines (generated in situ from hydrazonoyl halides) to form fused heterocycles. For example, reaction with hydrazonoyl chloride 4a yields pyrido[2,3-d] triazolo[4,3-a]pyrimidinones via intermediate spiro compounds .

-

Nucleophilic Substitution : The N1 position undergoes substitution with electrophiles, such as aryl diazonium salts, to form derivatives like 5-(aryldiazenyl)thiazoles .

Table 1: Triazole Ring Reactions

Thiazole Ring Modifications

The 1,3-thiazole moiety enables alkylation and condensation:

-

Alkylation : Reacts with α-halo ketones to form alkylated thiazoles, enhancing solubility and bioactivity .

-

Condensation with Thiosemicarbazides : Forms thiosemicarbazone derivatives (e.g., compound 11 ), which further cyclize to yield thiadiazoles under acidic conditions .

Table 2: Thiazole Ring Reactions

| Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiosemicarbazide 10 | Ethanol, HCl, reflux | Thiosemicarbazone 11 | 82% | |

| α-Bromoacetophenone | DMF, K₂CO₃, 80°C | Alkylated thiazole derivative | 75% |

Carboxamide Group Reactivity

The carboxamide group participates in hydrolysis and coupling:

-

Hydrolysis : Under acidic or basic conditions, the amide bond cleaves to form carboxylic acid and amine intermediates .

-

Coupling Reactions : Reacts with CDI (1,1'-carbonyldiimidazole) to form activated intermediates for further derivatization .

Table 3: Carboxamide Reactions

| Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CDI | DMF, rt, 12 h | Activated imidazolide | 90% | |

| 6M HCl | Reflux, 24 h | Carboxylic acid + amine | 95% |

Aromatic Substitution on the Phenyl Ring

The 2-chloro-5-methylphenyl group undergoes electrophilic substitution:

-

Chlorine Replacement : Reacts with nucleophiles (e.g., amines) via SNAr to form aryl amine derivatives.

-

Methyl Group Oxidation : KMnO₄ oxidizes the methyl group to a carboxylic acid under acidic conditions.

Table 4: Aromatic Ring Reactions

| Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | DMSO, K₂CO₃, 100°C | Aryl amine derivative | 65% | |

| KMnO₄, H₂SO₄ | Reflux, 6 h | Carboxylic acid derivative | 88% |

Biological Implications of Modifications

Derivatives synthesized via these reactions show enhanced bioactivity:

-

Pyrido-triazolo-pyrimidinones (e.g., 22a ) exhibit cytotoxicity against leukemic T-cells (GI₅₀ = 12–18 nM) .

-

Thiosemicarbazones demonstrate anticonvulsant activity in MES and scPTZ screens .

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit potent anticancer properties. For instance, compounds similar to 1-(2-chloro-5-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide have been tested against various cancer cell lines. Research indicates that modifications in the thiazole and triazole moieties significantly influence cytotoxicity. For example:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 (Lung) | 23.30 ± 0.35 |

| Compound B | U251 (Glioblastoma) | 30.00 ± 0.50 |

These findings suggest that the incorporation of specific substituents can enhance the anticancer efficacy of triazole derivatives .

Antimicrobial Properties

Triazole compounds have also been investigated for their antimicrobial activities. The presence of the thiazole ring contributes to this activity, making derivatives like 1-(2-chloro-5-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide potential candidates for developing new antibiotics. Studies show promising results against various bacterial strains, indicating a broad spectrum of activity .

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazoles are being explored for their antiviral and anti-inflammatory properties. The compound's structure allows it to interact with biological targets effectively, leading to potential therapeutic applications in treating viral infections and inflammatory diseases .

Fungicidal Activity

Compounds containing triazole structures are widely used in agriculture as fungicides. The unique chemical properties of triazoles allow them to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes. This makes derivatives like 1-(2-chloro-5-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide valuable in crop protection against various fungal pathogens .

Synthesis of Novel Materials

The versatility of triazoles extends into material science where they are used as building blocks for synthesizing novel materials with specific properties. The incorporation of the thiazole moiety can enhance thermal stability and mechanical strength in polymers and other materials .

Mecanismo De Acción

The mechanism of action of 1-(2-chloro-5-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide involves:

Molecular Targets: The compound targets specific enzymes and receptors involved in microbial growth and cancer cell proliferation.

Pathways Involved: It interferes with the biosynthesis of essential biomolecules in microbes and induces apoptosis in cancer cells by activating caspase pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding : The triazole and thiazole rings provide multiple sites for target interactions, critical for enzyme inhibition .

Pharmacological Comparisons

While direct activity data for the target compound is unavailable, docking studies (e.g., using AutoDock Vina , ) on analogs indicate:

- Triazole carboxamides show affinity for kinases (e.g., EGFR) via interactions with the ATP-binding pocket.

- Thiazole-containing analogs exhibit improved metabolic stability over oxazole derivatives due to sulfur’s resistance to oxidative metabolism .

Research Findings and Data Tables

Table 1: Substituent Effects on Bioactivity

Table 2: Crystallographic Data for Analogous Structures

Actividad Biológica

The compound 1-(2-chloro-5-methylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 904816-19-9) is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound features a triazole ring , a thiazole moiety , and a carboxamide functional group , which are known to contribute to biological activity. The presence of chlorine and methyl groups enhances its pharmacological profile. The chemical formula is .

Biological Activity Overview

Research indicates that triazole-containing compounds exhibit a wide range of biological activities, including:

- Anticancer

- Antimicrobial

- Antiviral

- Antidiabetic

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines:

Case Study: Anticancer Mechanisms

A study by Yu et al. demonstrated that a related triazole compound significantly inhibited the proliferation of HCT116 colon cancer cells with an IC50 value of . The compound induced apoptosis through the activation of caspases and increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .

Another study showed that derivative compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. The mechanism involved modulation of key signaling pathways such as NF-kB, which is crucial for cell survival and proliferation .

Mechanistic Insights

The biological activity of this compound can be attributed to several key mechanisms:

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells by activating caspases and increasing ROS levels.

- Inhibition of Cell Migration : It affects epithelial-mesenchymal transition (EMT) markers, reducing the migratory capacity of cancer cells.

- Cell Cycle Arrest : Certain derivatives have been shown to arrest cells in the G0/G1 phase, preventing further proliferation.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be monitored for efficiency?

Answer:

The synthesis typically involves multi-step heterocyclic coupling reactions. A general approach includes:

- Step 1: Condensation of substituted anilines (e.g., 2-chloro-5-methylaniline) with isocyanides or thiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form intermediate carboximidoyl chlorides .

- Step 2: Cyclization with sodium azide or triazole precursors to construct the 1,2,3-triazole core. For example, describes using PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C, monitored by TLC .

- Purification: Recrystallization from ethanol-DMF mixtures or hot water is recommended for isolating pure products .

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for carboxamide, N-H stretches for triazole/thiazole) .

- ¹H/¹³C NMR: Key signals include aromatic protons (δ 6.8–8.0 ppm for substituted phenyl/thiazole), methyl groups (δ 2.3–2.6 ppm), and carboxamide NH (δ ~10–12 ppm) .

- X-ray Crystallography: Provides definitive confirmation of molecular geometry, as shown in for a related triazole-thiazole structure .

Basic/Advanced: How can low aqueous solubility be addressed in biological assays?

Answer:

- Co-solvents: Use DMSO (≤10%) or cyclodextrin-based solubilizers for in vitro studies .

- Derivatization: Introduce hydrophilic groups (e.g., hydroxyl, amine) to the triazole or thiazole moieties. suggests developing sulfonate or glycine-conjugated derivatives .

- Prodrug Strategies: Convert the carboxamide to ester or phosphate derivatives for improved bioavailability .

Advanced: How can computational methods guide structural optimization for target binding?

Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). highlights docking studies showing triazole-thiazole derivatives binding to active sites via hydrogen bonds and π-π stacking .

- MD Simulations: Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations in GROMACS) to prioritize derivatives with favorable binding kinetics .

- QSAR Models: Correlate substituent electronic properties (Hammett σ values) with activity to predict optimal functional groups .

Advanced: What strategies are effective for studying structure-activity relationships (SAR)?

Answer:

- Substituent Variation: Synthesize analogs with modified aryl (e.g., 4-fluorophenyl, bromophenyl) or thiazole groups (e.g., 4-methylthiazole) and compare IC₅₀ values in bioassays .

- Bioisosteric Replacement: Replace the thiazole ring with oxadiazole or pyridine (see for thiadiazole analogs) to evaluate potency shifts .

- Pharmacophore Mapping: Identify critical binding features (e.g., hydrogen bond acceptors at triazole N2) using software like Schrödinger’s Phase .

Basic: What catalytic systems enhance heterocyclic ring formation during synthesis?

Answer:

- Heterogeneous Catalysis: Bleaching Earth Clay (pH 12.5) in PEG-400 improves triazole cyclization yields (80–90%) compared to homogeneous catalysts .

- Copper(I) Catalysts: CuI/ligand systems (e.g., TBTA) for azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles under mild conditions .

Advanced: How can reaction conditions be optimized for scalability?

Answer:

- Solvent Screening: Replace DMF with recyclable solvents like PEG-400 or water-miscible ionic liquids to reduce waste .

- Flow Chemistry: Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., azide cyclization) .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and minimize purification steps .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Answer:

- Enzyme Inhibition: Measure IC₅₀ against kinases (e.g., EGFR) or proteases using fluorescence-based assays (e.g., FRET) .

- Antimicrobial Screening: Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative strains .

- Cytotoxicity: MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Advanced: How does crystallography aid in understanding conformational stability?

Answer:

- Torsion Angle Analysis: X-ray data (e.g., ) reveal planar triazole-thiazole systems stabilized by intramolecular hydrogen bonds (N–H⋯O=C), reducing rotational freedom .

- Packing Interactions: Assess π-stacking between aryl groups and hydrophobic contacts to predict solid-state stability .

Advanced: What synthetic routes improve yield for carboxamide derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.